Cas no 15017-02-4 (1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-)

1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)- structure
15017-02-4 structure
Product Name:1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-
Numero CAS:15017-02-4
MF:C20H20N2
MW:288.386204719543
CID:177899
PubChem ID:84756
Update Time:2025-04-19

1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-
    • 1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine
    • N,N'-bis(2-methylphenyl)benzene-1,4-diamine
    • 1,4-Benzenediamine, N,N'-bis(2-methylphenyl)-
    • BRN 2748709
    • N,N'-Di-o-tolyl-p-phenylene diamine
    • p-Phenylenediamine, N,N'-di-(o-tolyl)-
    • USAF GY-1
    • Einecs 239-102-7
    • N,N'-Di(o-tolyl)-p-phenylenediamine
    • N,N'-Di(o-tolyl)-1,4-benzenediamine
    • N,N'-(4,1-Phenylene)bis(o-toluidine)
    • N,N'-Di(2-methylphenyl)-p-phenylenediamine
    • N,N'-Bis(2-methylphenyl)-p-phenylenediamine
    • N,N'-Bis(2-methylphenyl)-1,4-benzenediamine
    • AKOS025311133
    • N,N'-BIS(METHYLPHENYL)-1,4-BENZENEDIAMINE
    • NS00024910
    • N1,N4-BIS(2-METHYLPHENYL)-1,4-BENZENEDIAMINE
    • MFCD01706709
    • N,N''-Bis(methylphenyl)-1,4-benzenediamine (Technical Grade)
    • NN'-Bis(methylphenyl)-1
    • 3-13-00-00120 (Beilstein Handbook Reference)
    • N,N/'-bis(2-methylphenyl)benzene-1,4-diamine
    • DTXSID1065843
    • 1,4-Benzenediamine, N1,N4-bis(2-methylphenyl)-
    • 15017-02-4
    • UNII-T99Y2A9GW6
    • T99Y2A9GW6
    • SCHEMBL108882
    • MDL: MFCD01706709
    • Inchi: 1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3
    • Chiave InChI: MDZBMZIJIUEQJS-UHFFFAOYSA-N
    • Sorrisi: N(C1C=CC=CC=1C)C1C=CC(=CC=1)NC1C=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 288.1628
  • Massa monoisotopica: 288.163
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 24.1A^2
  • XLogP3: 5.7

Proprietà sperimentali

  • Densità: 1.0223 (rough estimate)
  • Punto di ebollizione: 420.62°C (rough estimate)
  • Punto di infiammabilità: 291.2°C
  • Indice di rifrazione: 1.6450 (estimate)
  • PSA: 24.06
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